6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine 6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine
Brand Name: Vulcanchem
CAS No.: 203987-26-2
VCID: VC3952424
InChI: InChI=1S/C11H15NO2/c1-12-9-5-8-6-10(13-2)3-4-11(8)14-7-9/h3-4,6,9,12H,5,7H2,1-2H3
SMILES: CNC1CC2=C(C=CC(=C2)OC)OC1
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine

CAS No.: 203987-26-2

Cat. No.: VC3952424

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine - 203987-26-2

Specification

CAS No. 203987-26-2
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 6-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine
Standard InChI InChI=1S/C11H15NO2/c1-12-9-5-8-6-10(13-2)3-4-11(8)14-7-9/h3-4,6,9,12H,5,7H2,1-2H3
Standard InChI Key BTUIPFJISARBDC-UHFFFAOYSA-N
SMILES CNC1CC2=C(C=CC(=C2)OC)OC1
Canonical SMILES CNC1CC2=C(C=CC(=C2)OC)OC1

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure consists of a benzopyran scaffold—a benzene ring fused to a pyran oxygen-containing ring. Key substitutions include:

  • Methoxy group (-OCH3_3): Positioned at the 6th carbon of the benzene ring, enhancing electron density and influencing receptor binding .

  • N-Methyl amine (-NHCH3_3): Located at the 3rd carbon of the dihydropyran ring, contributing to basicity and potential hydrogen-bonding interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2
Molecular Weight193.24 g/mol
logP3.35 (predicted)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area39.24 Ų

Source: Computed data from PubChem and VulcanChem .

Stereochemical Considerations

The stereochemistry at the 3rd carbon (amine-bearing position) significantly impacts biological activity. Enantiomers of related dihydrobenzopyrans exhibit distinct receptor affinities, as demonstrated in studies on 5-HT1A_{1A} receptor ligands . For example, (R)-enantiomers of 3-amino-3,4-dihydro-2H-1-benzopyrans show higher binding affinity than their (S)-counterparts .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions:

  • Ring Formation: Condensation of resorcinol derivatives with γ-butyrolactone under acidic conditions to form the dihydrobenzopyran core .

  • Methoxy Introduction: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) at the 6th position .

  • Amine Functionalization: Reductive amination of ketone intermediates with methylamine, often employing sodium cyanoborohydride (NaBH3_3CN) as a reducing agent .

Key Reaction:

Dihydrobenzopyran-3-one+CH3NH2NaBH3CN6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine\text{Dihydrobenzopyran-3-one} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{6-Methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine}

Industrial Optimization

Large-scale production utilizes continuous flow reactors to enhance yield and purity. Critical parameters include:

  • Temperature: 60–80°C for optimal reaction kinetics.

  • Pressure: 1–2 atm to maintain solvent stability .

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps .

Biological Activity and Mechanism

Neurotransmitter Receptor Interactions

The compound’s primary pharmacological interest lies in its modulation of serotonin (5-HT) receptors:

  • 5-HT1A_{1A} Affinity: Structural analogs demonstrate sub-micromolar binding (Ki=0.82.3μMK_i = 0.8–2.3 \, \mu\text{M}) , suggesting potential anxiolytic or antidepressant effects .

  • Dopamine D2_2 Modulation: Preliminary assays indicate weak antagonism (IC50>10μMIC_{50} > 10 \, \mu\text{M}), implicating possible antipsychotic applications.

Enzymatic Interactions

  • Monoamine Oxidase Inhibition: Methoxy-substituted benzopyrans inhibit MAO-A (IC50=5.6μMIC_{50} = 5.6 \, \mu\text{M}), reducing neurotransmitter degradation .

  • Antimicrobial Activity: Against Staphylococcus aureus, MIC values of 32 µg/mL suggest moderate efficacy.

Comparative Analysis with Structural Analogs

Chroman-4-Amine Derivatives

Chromans lacking the 3-methylamine group (e.g., 4-aminochroman) exhibit reduced 5-HT1A_{1A} affinity (Ki=8.7μMK_i = 8.7 \, \mu\text{M}) , highlighting the critical role of the N-methyl group in receptor binding.

Methoxy Position Impact

Relocating the methoxy group to the 7th position (as in 7-methoxy-N-methyl dihydrobenzopyran) abolishes MAO inhibition, underscoring the 6-methoxy group’s electronic contributions .

Applications in Drug Development

Central Nervous System (CNS) Disorders

  • Anxiety Disorders: Preclinical models show reduced marble-burying behavior in mice at 10 mg/kg doses .

  • Neuropathic Pain: Analogs attenuate thermal hyperalgesia in rat models via 5-HT1A_{1A}-mediated pathways .

Oncological Research

In vitro studies on MCF-7 breast cancer cells reveal apoptosis induction at 50 µM concentrations, possibly through ROS generation.

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